
Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(methylsulfonyl)acetate is a chemical compound with the molecular formula C5H10O4S . It is a colorless to yellow liquid . Another related compound, Methyl 2-(methylthio)acetate, has the molecular formula C4H8O2S .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate” were not found, esters like it can generally be synthesized from carboxylic acids, acid chlorides, and acid anhydrides .Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, Methyl 2-(methylsulfonyl)acetate has the molecular formula C5H10O4S .Chemical Reactions Analysis
Esters, such as Methyl 2-(methylsulfonyl)acetate, can undergo various reactions including hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .Physical And Chemical Properties Analysis
Methyl 2-(methylsulfonyl)acetate has a molecular weight of 166.2 g/mol, a density of 1.2590 g/mL, a boiling point of 111°C to 113°C, and a flash point of 109°C .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthetic Applications
- Allylic Alkylation: The compound has been utilized in iridium-catalyzed enantioselective allylic alkylation reactions, demonstrating high yields and enantioselectivity. These reactions underline its potential in synthesizing complex molecular structures with specific stereochemical configurations (Qinglong Xu, L. Dai, S. You, 2012).
- Synthetic Building Block: It serves as a key intermediate in various synthetic routes, enabling the construction of complex molecules with potential biological activities. For instance, its reactions with nucleophiles have been explored to generate a variety of compounds, indicating its versatility as a synthetic building block (K. B. Shaw, R. K. Miller, 1970).
Material Science and Polymer Synthesis
- Conducting Polymers: Research into the oxidation and subsequent reactions of related sulfone compounds has contributed to the development of new materials with desirable electronic properties. For example, the synthesis of polymers from methylthio methyl derivatives showcases the utility of sulfone compounds in creating conductive and electrochromic materials (Serhat Variş, M. Ak, C. Tanyeli, I. Akhmedov, L. Toppare, 2006).
Advanced Organic Synthesis Techniques
- Enantioselective Synthesis: The compound's application in enantioselective synthesis, particularly through allylic alkylation, highlights its role in producing enantiomerically pure compounds. This is crucial for the development of pharmaceuticals and agrochemicals where the activity often depends on the molecule's chirality.
- Oxidation Reactions: Its derivatives have been studied in oxidation reactions, demonstrating the potential to create various oxidized products with applications in different chemical domains. These studies contribute to a broader understanding of oxidation mechanisms and offer pathways to synthesize sulfones and sulfoxides with specific functionalities (Katsuyuki Ogura, Michiyo Suzuki, Gen-ichi Tsuchihashi, 1980).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S2/c1-17-10(12)6-18-9-4-3-7(19(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBIHXWUBVQYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
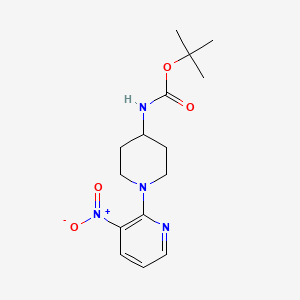
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]amino}propanamide](/img/structure/B2638141.png)
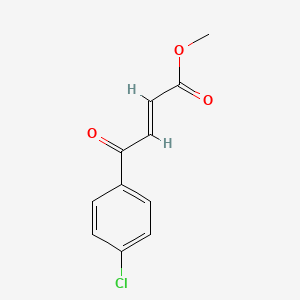
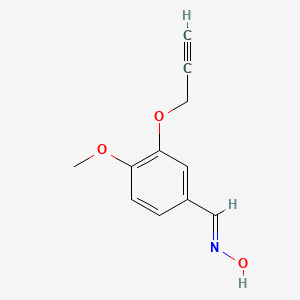
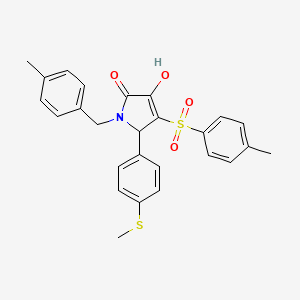
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2638147.png)
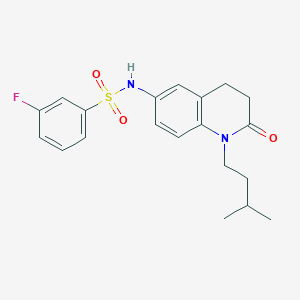
![3-benzyl-6-(3-methylpiperidine-1-carbonyl)-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B2638150.png)
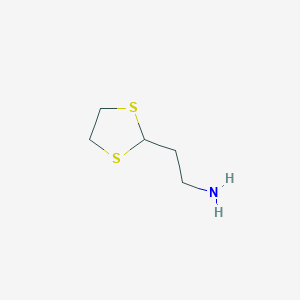
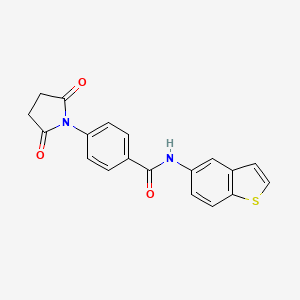
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2638155.png)
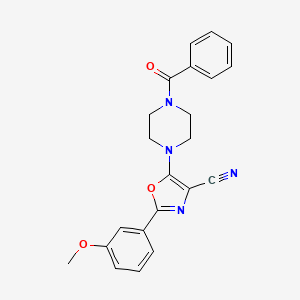

![ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2638161.png)
